molecular formula C24H17F2NO3 B2551805 6-Fluoro-1-[(4-fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one CAS No. 904451-08-7

6-Fluoro-1-[(4-fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one

Cat. No.: B2551805
CAS No.: 904451-08-7
M. Wt: 405.401
InChI Key: GORGFJHTDFVKBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-1-[(4-fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one is a useful research compound. Its molecular formula is C24H17F2NO3 and its molecular weight is 405.401. The purity is usually 95%.
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Scientific Research Applications

Fluorescence Applications

Quinoline derivatives, including compounds similar to the specified chemical structure, are known for their efficient fluorescence. They are widely utilized in biochemistry and medicine for studying various biological systems. Quinoline derivatives are particularly noted for their potential as DNA fluorophores, owing to their fused aromatic systems containing heteroatoms, which contribute to their sensitivity and selectivity as fluorescent markers [I. Aleksanyan & L. Hambardzumyan, 2013]. Furthermore, novel fluorophores like 6-methoxy-4-quinolone have demonstrated strong fluorescence across a wide pH range in aqueous media, offering valuable characteristics for biomedical analysis [Junzo Hirano et al., 2004].

Antimicrobial Activity

Some fluoroquinolone-based 4-thiazolidinones, derived from quinoline compounds, have shown significant antimicrobial activities. These derivatives were synthesized from fluoroquinolone precursors and tested against various microbial strains, demonstrating their potential in developing new antimicrobial agents [N. Patel & S. D. Patel, 2010].

Drug Discovery Intermediates

Quinoline derivatives are pivotal intermediates in drug discovery, contributing to the synthesis of compounds with varied therapeutic potentials. For example, the telescoping process has been applied to synthesize key intermediates efficiently, enhancing the yield and purity of compounds for further medicinal chemistry applications [K. Nishimura & T. Saitoh, 2016]. Additionally, the synthesis and antimicrobial study of fluoroquinolone-based 4-thiazolidinones highlight the role of quinoline derivatives in generating new antimicrobial agents with potential therapeutic applications [N. Patel & S. D. Patel, 2010].

Mechanism of Action

    Target of Action

    Fluoroquinolones generally target bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication .

    Mode of Action

    Fluoroquinolones inhibit these enzymes, preventing DNA replication and ultimately leading to bacterial cell death .

    Biochemical Pathways

    The primary pathway affected is bacterial DNA replication. By inhibiting DNA gyrase and topoisomerase IV, fluoroquinolones prevent the unwinding of bacterial DNA, which is a crucial step in DNA replication .

  • Result of Action

    The inhibition of DNA replication leads to the death of bacterial cells, thereby exerting a bactericidal effect .

    Action Environment

    The action of fluoroquinolones can be influenced by various factors such as pH, presence of metal ions, and individual patient characteristics like age, kidney function, and genetic factors .

Properties

IUPAC Name

6-fluoro-1-[(4-fluorophenyl)methyl]-3-(4-methoxybenzoyl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17F2NO3/c1-30-19-9-4-16(5-10-19)23(28)21-14-27(13-15-2-6-17(25)7-3-15)22-11-8-18(26)12-20(22)24(21)29/h2-12,14H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GORGFJHTDFVKBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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